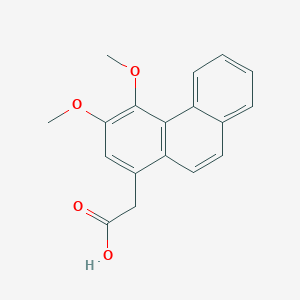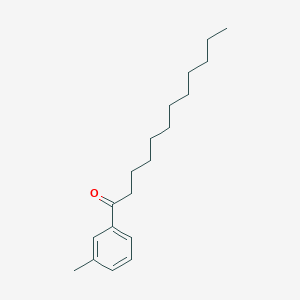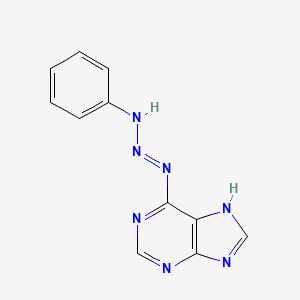![molecular formula C11H7N3OS B14310030 5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine CAS No. 115164-24-4](/img/no-structure.png)
5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine rings with a phenoxy group attached. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thiazolo[5,4-d]pyrimidine scaffold is known for its pharmacophoric properties, making it a valuable structure in the design of novel therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 5-bromobarbituric acid with thiourea or thiosemicarbazide derivatives The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the phenoxy group.
科学的研究の応用
5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyrimidine: Another fused heterocyclic compound with similar pharmacophoric properties.
Thiazolo[3,2-α]pyrimidine: A related structure with a different fusion pattern of the thiazole and pyrimidine rings.
Pyrido[2,3-d]pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring, showing similar biological activities.
Uniqueness
5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine is unique due to the presence of the phenoxy group, which can enhance its biological activity and selectivity. The specific fusion pattern of the thiazole and pyrimidine rings also contributes to its distinct pharmacophoric properties, making it a valuable scaffold in drug design and development.
特性
| 115164-24-4 | |
分子式 |
C11H7N3OS |
分子量 |
229.26 g/mol |
IUPAC名 |
5-phenoxy-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C11H7N3OS/c1-2-4-8(5-3-1)15-11-12-6-9-10(14-11)16-7-13-9/h1-7H |
InChIキー |
YSSCYQWZXRMYPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=NC=C3C(=N2)SC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)

![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
